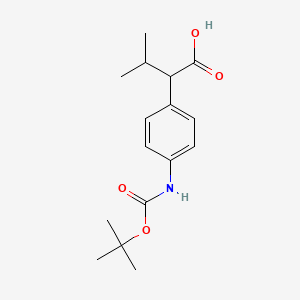
N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is a chemical compound with the molecular formula C10H21N3O. It is also known by its IUPAC name, 4-isopropyl-N,N-dimethyl-1-piperazinecarboxamide . This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and parallel solid-phase synthesis . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide has several scientific research applications. It is used in the development of anti-tubercular agents, where it has shown significant activity against Mycobacterium tuberculosis . Additionally, it is being investigated as a potential PARC inhibitor for the treatment of cancer . The compound’s unique structure makes it a valuable tool in medicinal chemistry and drug development .
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a PARC inhibitor, it interferes with the poly(ADP-ribose) polymerase (PARP) pathway, which is crucial for DNA repair in cancer cells . By inhibiting this pathway, the compound can induce cell death in cancerous tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide include other piperazine derivatives such as pyrazinamide and trimetazidine . These compounds share a similar piperazine core but differ in their substituents and specific biological activities .
Uniqueness: What sets this compound apart is its unique combination of substituents, which confer specific pharmacological properties. Its isopropyl and dimethyl groups contribute to its activity as an anti-tubercular agent and PARC inhibitor, making it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C10H21N3O |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
N,N-dimethyl-4-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-9(2)12-5-7-13(8-6-12)10(14)11(3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
KSOOWQBGEOPJBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
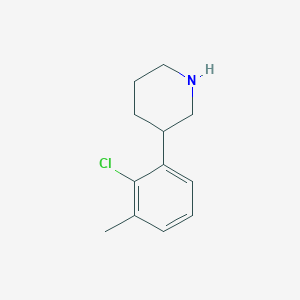
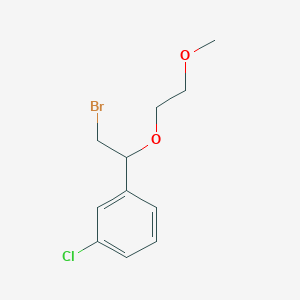
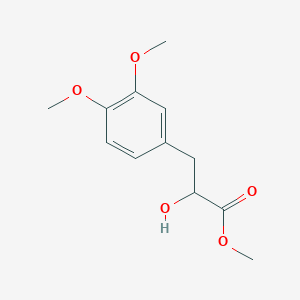
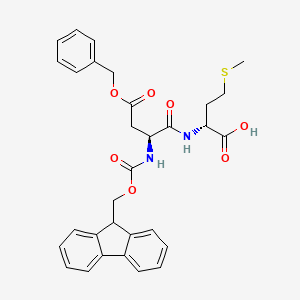


![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)
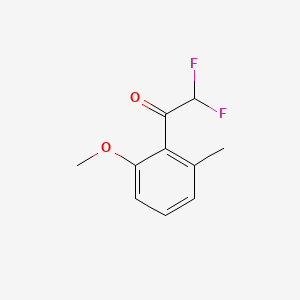
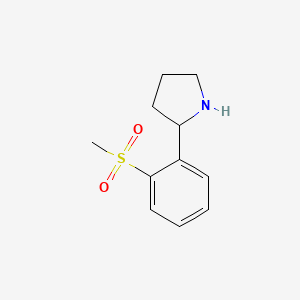

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
